2-chloro-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide
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Overview
Description
2-chloro-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide is a chemical compound that has garnered significant attention due to its potential therapeutic and environmental applications. This compound belongs to the benzothiazole family, which is known for its diverse biological activities, including anti-inflammatory, analgesic, and anti-tubercular properties .
Preparation Methods
The synthesis of 2-chloro-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide involves several synthetic routes. One common method includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with chlorinating agents . The reaction conditions typically involve refluxing in phosphorus oxychloride for an extended period . Industrial production methods may employ microwave irradiation and one-pot multicomponent reactions to enhance yield and efficiency .
Chemical Reactions Analysis
2-chloro-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the chloro and sulfamoyl groups.
Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-chloro-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound exhibits significant anti-inflammatory and analgesic activities, making it a potential candidate for drug development.
Medicine: It has shown promising results in the treatment of tuberculosis and other bacterial infections.
Industry: The compound is used in the development of corrosion inhibitors and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is mediated through the inhibition of cyclo-oxygenase enzymes (COX-1 and COX-2), which are involved in the biosynthesis of prostaglandins . The compound’s anti-tubercular activity is attributed to its ability to inhibit the enzyme DprE1, which is essential for the survival of Mycobacterium tuberculosis .
Comparison with Similar Compounds
2-chloro-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide can be compared with other benzothiazole derivatives, such as:
N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide: This compound also exhibits anti-inflammatory and analgesic activities but differs in its molecular structure and specific applications.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These derivatives are synthesized for their anti-inflammatory properties and have shown significant COX-1 and COX-2 inhibition.
The uniqueness of this compound lies in its dual activity against inflammation and tuberculosis, making it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-chloro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O3S2/c15-10-4-2-1-3-9(10)13(19)18-14-17-11-6-5-8(23(16,20)21)7-12(11)22-14/h1-7H,(H2,16,20,21)(H,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJADMHJAWQCZPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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